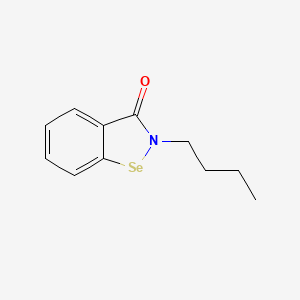

2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one is an organoselenium compound with the molecular formula C11H13NOSe and a molecular weight of 254.19 g/mol . This compound is known for its unique chemical structure, which includes a selenium atom incorporated into a benzene ring, making it a valuable subject of study in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one typically involves the reaction of 2-aminobenzeneselenol with butyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form selenol derivatives.

Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenol derivatives.

Substitution: Various alkyl or aryl substituted benzoselenazol derivatives.

Applications De Recherche Scientifique

2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential antioxidant properties and its role in enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a stabilizer in polymer production.

Mécanisme D'action

The mechanism of action of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound plays a crucial role in its biological activity. It can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ebselen: A well-known organoselenium compound with similar antioxidant and enzyme-inhibitory properties.

Selenocysteine: An amino acid containing selenium, known for its role in various biological processes.

Selenomethionine: Another selenium-containing amino acid with antioxidant properties.

Uniqueness

2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its butyl group and the presence of selenium in the benzene ring differentiate it from other similar compounds, making it a valuable compound for research and industrial applications .

Activité Biologique

2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one is a selenium-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

The compound is characterized by a benzene ring fused to a selenazole moiety, which contributes to its unique reactivity and biological activity. Its chemical structure can be represented as follows:

Where n and m represent the number of carbon and hydrogen atoms, respectively.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is primarily attributed to the presence of selenium, which plays a crucial role in reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as glutathione peroxidase (Gpx) .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in oxidative stress pathways. For instance, it has shown potential in inhibiting tryptophan 2,3-dioxygenase (TDO), an enzyme linked to immune regulation and cancer progression. The structural modifications in selenazole derivatives have been explored to enhance their inhibitory potency against TDO .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. Its mechanism involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways . The compound's ability to target mitochondrial oxidative stress suggests its potential as a therapeutic agent in cancer treatment .

Study 1: Antioxidant Efficacy

A study conducted by Tak and Park evaluated the antioxidant properties of this compound in a model of oxidative stress induced by ionizing radiation. The results indicated that the compound significantly reduced lipid peroxidation levels and improved cell viability post-radiation exposure .

Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, derivatives of this compound were synthesized and tested for their inhibitory effects on TDO. The findings revealed that certain modifications enhanced the binding affinity to the enzyme's active site, leading to improved inhibitory activity compared to standard inhibitors .

The biological activities of this compound are largely mediated through its interaction with cellular targets. Key mechanisms include:

- Oxidative Stress Reduction : The compound acts as an antioxidant by neutralizing reactive oxygen species (ROS) and enhancing the activity of selenoenzymes.

- Enzyme Interaction : It binds to specific enzymes such as TDO, modulating their activity and influencing metabolic pathways related to cancer progression.

- Induction of Apoptosis : By activating apoptotic pathways through mitochondrial signaling, the compound promotes programmed cell death in cancer cells.

Research Findings Summary

Propriétés

IUPAC Name |

2-butyl-1,2-benzoselenazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOSe/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYKLOLVUCXNDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2[Se]1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOSe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.